8-Bromoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

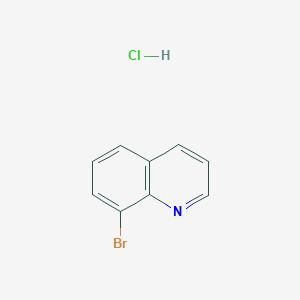

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

8-bromoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBLKYOKAULBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671870 | |

| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081803-09-9 | |

| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromoquinoline Hydrochloride: Molecular Characteristics, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinoline hydrochloride is a halogenated heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a reactive bromine atom on the quinoline core and the enhanced aqueous solubility of its hydrochloride salt form, makes it a highly versatile building block for the development of novel pharmaceuticals, functional materials, and complex molecular probes. This guide provides an in-depth analysis of the molecular structure and physicochemical properties of this compound. It details a validated, step-by-step synthesis protocol, explaining the chemical principles behind the methodology. Furthermore, this document explores its key applications in medicinal chemistry and materials science, alongside essential safety and handling protocols to ensure its effective and safe utilization in a research and development setting.

Introduction: The Significance of the Functionalized Quinoline Scaffold

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its derivatives are known to possess anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][3] The strategic functionalization of the quinoline scaffold is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

8-Bromoquinoline, and its hydrochloride salt, represents a key example of such a strategic functionalization. The bromine atom at the C-8 position is not merely a substituent; it is a versatile chemical handle. It readily participates in a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision. The formation of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, simplifying its handling and use in various reaction conditions. This combination of features makes this compound an invaluable precursor for synthesizing complex molecules and libraries of compounds for high-throughput screening.[4]

Molecular Structure and Physicochemical Properties

Molecular Structure Elucidation

This compound is the salt formed from the reaction of the heterocyclic base, 8-bromoquinoline, with hydrochloric acid. The basic nitrogen atom of the quinoline ring gets protonated, forming a quinolinium cation, with chloride serving as the counter-ion. This ionic character significantly influences its physical properties compared to its free base form.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound and its corresponding free base for comparative analysis.

| Property | This compound | 8-Bromoquinoline (Free Base) |

| Molecular Formula | C₉H₇BrClN[5] | C₉H₆BrN[6][7][8] |

| Molecular Weight | 244.51 g/mol [5] | 208.05 g/mol [6][7][9] |

| CAS Number | 1081803-09-9[10] | 16567-18-3[6][7][9] |

| Appearance | Data not widely available, typically an off-white to yellow solid | Yellow crystalline solid[3] |

| Melting Point | Not specified | 58-59 °C[6][7] |

| Boiling Point | Not applicable (decomposes) | 112-113 °C @ 0.5 mmHg[4][6][7] |

| Density | Not specified | 1.594 g/mL at 25 °C[4][6] |

| Solubility | Soluble in polar solvents like water and alcohols | Soluble in organic solvents like dichloromethane, chloroform, and ether[6][11] |

Synthesis and Purification Protocol

Synthesis Rationale

The synthesis of 8-bromoquinoline is efficiently achieved via a modified Skraup reaction. This classic method for quinoline synthesis involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid. The protocol described here utilizes more controlled and higher-yielding precursors: 2-bromoaniline and acrolein diethyl acetal.[4][11]

-

Causality of Reagent Choice : 2-bromoaniline is selected as the starting material to ensure the bromine substituent is correctly positioned on the benzene ring portion of the final quinoline product. Acrolein diethyl acetal is a stable and easy-to-handle precursor to acrolein, which provides the three-carbon chain (C2, C3, C4) necessary to form the pyridine ring. The reaction is catalyzed by strong acid (HCl), which facilitates both the hydrolysis of the acetal to generate acrolein in situ and the subsequent cyclization and dehydration steps.

Experimental Workflow Diagram

The overall process can be visualized as a two-stage procedure: synthesis of the free base followed by its conversion to the hydrochloride salt.

Detailed Step-by-Step Methodology

Part A: Synthesis of 8-Bromoquinoline (Free Base) [4][11]

-

Reaction Setup : To a round-bottomed flask equipped with a reflux condenser, add 2-bromoaniline (e.g., 10 mmol, 1.72 g) and 1N hydrochloric acid (e.g., 8.25 mL per mmol of aniline).

-

Rationale: The aniline is dissolved in aqueous acid to form the anilinium salt, making it soluble and activating the ring for the subsequent reaction.

-

-

Reagent Addition : Add acrolein diethyl acetal (e.g., 2.5 equivalents, 25 mmol, 3.25 g) to the mixture.

-

Rationale: A stoichiometric excess of the acrolein precursor is used to drive the reaction to completion.

-

-

Reflux : Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The elevated temperature is necessary to overcome the activation energy for the cyclization, dehydration, and oxidation steps that form the aromatic quinoline ring.

-

-

Work-up - Neutralization : After cooling the mixture to room temperature, carefully add solid sodium carbonate (Na₂CO₃) in portions until the pH of the aqueous layer is between 7 and 8.

-

Rationale: This is a critical self-validating step. The neutralization deprotonates the quinolinium product to the free base, 8-bromoquinoline, which is insoluble in water but highly soluble in organic solvents. Successful extraction is contingent on complete neutralization.

-

-

Work-up - Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂) (e.g., 3 x 50 mL). Combine the organic layers.

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation under reduced pressure. This yields the crude product.

-

Purification : Purify the crude 8-bromoquinoline by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate as the eluent.

-

Rationale: Chromatography separates the desired product from unreacted starting materials and side products, ensuring high purity for the subsequent step.

-

Part B: Conversion to this compound

-

Dissolution : Dissolve the purified 8-bromoquinoline free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Precipitation : While stirring, slowly add a solution of hydrochloric acid in diethyl ether (commercially available) or bubble anhydrous HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

-

Rationale: The protonation of the basic nitrogen by HCl forms an ionic salt that is insoluble in nonpolar organic solvents like ether, providing an effective method of isolation and final purification.

-

-

Isolation : Collect the solid precipitate by vacuum filtration.

-

Washing and Drying : Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure this compound.

Applications in Research and Development

This compound is a valuable reagent primarily due to the reactivity of the C-Br bond.

-

Cross-Coupling Reactions : It is an excellent substrate for palladium-catalyzed reactions. This allows for the introduction of various functional groups at the 8-position, including alkyl, aryl, alkynyl, and amino moieties. These reactions are fundamental to building molecular complexity and are widely used in the synthesis of potential drug candidates.[4]

-

Precursor for Bioactive Molecules : Research has shown that quinoline derivatives, including those synthesized from bromo-quinolines, exhibit significant anticancer activity. The 8-position is a key site for modification to modulate interactions with biological targets such as enzymes (e.g., topoisomerase) and receptors.[12][13]

-

Synthesis of Ligands and Materials : The quinoline nitrogen and the substituent introduced at the 8-position can act as a bidentate chelate system for metal ions. This property is exploited in the design of metal complexes for catalysis, fluorescent sensors, and organic light-emitting diodes (OLEDs).[1]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazards : The compound is classified as an irritant to the skin, eyes, and respiratory system.[6][9][14] It may be harmful if swallowed.[15]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][14][16]

-

Handling : Avoid creating dust. Use non-sparking tools. Ensure adequate ventilation and have emergency eyewash stations and safety showers readily accessible.[5][16]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][15] Keep it away from strong oxidizing agents and incompatible materials.[14]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[5][16]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined molecular structure, predictable reactivity, and accessible synthesis make it a foundational building block for researchers. By understanding its properties and applying the robust protocols for its synthesis and handling described in this guide, professionals in drug development and materials science can effectively leverage this versatile intermediate to construct the next generation of complex, functional molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. 8-Bromoquinoline CAS#: 16567-18-3 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Solubility of 8-Bromoquinoline Hydrochloride in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 8-Bromoquinoline hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document synthesizes theoretical principles with practical experimental guidance to offer a robust understanding of the compound's behavior in various solvent systems.

Introduction to this compound

8-Bromoquinoline is a heterocyclic aromatic compound with a bromine substituent on the quinoline ring system.[1][2] As a hydrochloride salt (C₉H₇BrClN), its physicochemical properties are distinct from its free base form, particularly concerning its solubility.[3] Understanding these properties is critical for a wide range of applications, from reaction chemistry to formulation development in the pharmaceutical industry.[2]

Table 1: Physicochemical Properties of 8-Bromoquinoline and its Hydrochloride Salt

| Property | 8-Bromoquinoline | This compound |

| Chemical Structure | C₉H₆BrN | C₉H₇BrClN |

| Molecular Weight | 208.05 g/mol [4] | 244.5 g/mol [3] |

| CAS Number | 16567-18-3 | 1081803-09-9[3] |

Theoretical Framework: The Science of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5][6] As an organic salt, this compound possesses both ionic and organic characteristics, leading to a nuanced solubility profile.

-

Polar Protic Solvents: These solvents, such as water and alcohols, have a hydrogen atom bound to an electronegative atom (like oxygen) and can engage in hydrogen bonding.[5][7] The hydrochloride salt of an organic base like 8-bromoquinoline is expected to be more soluble in these solvents due to the strong ion-dipole interactions between the charged solute and the polar solvent molecules.[8]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are polar but lack an acidic proton.[7][9] They can accept hydrogen bonds but cannot donate them.[9] These solvents are effective at dissolving salts.[9]

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are not effective at solvating charged species. Consequently, ionic compounds like this compound are generally insoluble or poorly soluble in nonpolar solvents.[5]

The process of dissolution can be visualized as a sequence of steps, each with an associated energy change. For a solute to dissolve, the interactions between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Caption: Energy changes in the dissolution process.

Predicted Solubility Profile of this compound

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | High | The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with water molecules. |

| Methanol (CH₃OH) | Polar Protic | High | Similar to water, methanol can effectively solvate the ions of the salt. |

| Ethanol (C₂H₅OH) | Polar Protic | Moderate to High | The slightly lower polarity compared to methanol may result in slightly lower, but still significant, solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong solvent for a wide array of organic and inorganic compounds, including many salts.[9] |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | DMF is a polar aprotic solvent capable of dissolving many organic salts. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Moderate | While polar, acetonitrile is generally a weaker solvent for salts compared to DMSO and DMF. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Low to Moderate | Its polarity is lower than other polar aprotic solvents, limiting its ability to dissolve ionic compounds. |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Low to Moderate | Similar to dichloromethane, its capacity to dissolve salts is limited. |

| Tetrahydrofuran (THF) | Polar Aprotic | Low | THF has a relatively low dielectric constant for a polar solvent, making it a poor solvent for most salts. |

| Hexane (C₆H₁₄) | Nonpolar | Insoluble | The nonpolar nature of hexane cannot overcome the lattice energy of the ionic salt. |

| Toluene (C₇H₈) | Nonpolar | Insoluble | Similar to hexane, toluene is a nonpolar solvent and is not expected to dissolve this compound. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain precise and reproducible quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[10]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of a compound's solubility profile using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

For more effective separation, centrifuge the samples at a high speed.[11]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[11]

-

Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

-

Calculation:

-

The solubility is calculated from the measured concentration and expressed in units such as g/100 mL, mg/mL, or mol/L.[10]

-

Conclusion

This technical guide provides a thorough overview of the solubility of this compound. While quantitative experimental data is limited, a strong predictive understanding of its solubility can be derived from its chemical structure as an organic salt. The provided shake-flask protocol offers a standardized and reliable method for researchers to determine the precise solubility in various solvents, enabling more accurate and reproducible experimental design and formulation development.

References

- 1. 8-Bromoquinoline CAS#: 16567-18-3 [m.chemicalbook.com]

- 2. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. enamine.net [enamine.net]

An In-depth Technical Guide to the Synthesis of 8-Bromoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Bromoquinoline Hydrochloride

8-Bromoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its derivatives are explored for a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[2] The bromo-substituent at the 8-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the creation of diverse molecular architectures.[1][3] this compound, the salt form, often provides improved solubility and stability, making it more amenable to pharmaceutical formulation and biological testing. This guide offers a comprehensive overview of the primary synthetic routes to 8-bromoquinoline, its conversion to the hydrochloride salt, and essential analytical and safety considerations.

Strategic Approaches to the Quinoline Core: Key Synthesis Routes

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing reliable access to this important heterocycle. The choice of a particular route to 8-bromoquinoline depends on factors such as the availability of starting materials, desired scale, and safety considerations.

The Skraup Synthesis: A Classic and Robust Method

The Skraup synthesis is a powerful method for constructing the quinoline ring system from an aniline derivative, glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[4][5] For the synthesis of 8-bromoquinoline, 2-bromoaniline is the logical starting material.

Mechanism and Rationale:

The reaction proceeds through a series of steps initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5] This is followed by a Michael-type conjugate addition of the 2-bromoaniline to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline derivative. Finally, an oxidizing agent, often the nitrobenzene derivative corresponding to the aniline (or arsenic pentoxide in older procedures), oxidizes the dihydroquinoline to the aromatic 8-bromoquinoline.[4][5] The use of ferrous sulfate is often included to moderate the otherwise potentially violent reaction.[4]

Experimental Protocol: A "Painless" Skraup Synthesis of 8-Bromoquinoline [6]

This modified procedure utilizes methanesulfonic acid and avoids the notoriously vigorous conditions of the classic Skraup reaction.

Reagents and Equipment:

-

2-Bromoaniline

-

Glycerol

-

Sodium meta-nitrobenzenesulfonate

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Methanesulfonic acid

-

50% (w/v) Sodium hydroxide solution

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

1-L three-neck round-bottom flask

-

Overhead mechanical stirrer

-

Internal temperature thermometer

-

Dropping funnel

-

Kugelrohr distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: Equip a 1-L three-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Charge the flask with 250 mL of methanesulfonic acid and heat with stirring to an internal temperature of 125 °C.

-

Addition of Reactants: Add 80.55 g (0.468 mol) of 2-bromoaniline in portions, followed by 66.30 g (0.293 mol) of sodium meta-nitrobenzenesulfonate and 3.90 g (14 mmol) of FeSO₄·7H₂O.

-

Glycerol Addition: Charge the dropping funnel with 28.3 mL (0.39 mol) of glycerol and add it dropwise over 15 minutes.

-

Staged Glycerol Addition: Add two more portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.

-

Reaction Completion: After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.

-

Workup - Quenching and Basification: Allow the reaction to cool to room temperature and add 250 mL of water. Transfer the resulting solution to a 4-L beaker, using an additional 100 mL of water for rinsing. Place the beaker in an ice bath and carefully add 50% aqueous NaOH with stirring until the pH is ~14.

-

Extraction: Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow the layers to separate for approximately 10 minutes during each extraction to manage emulsions.

-

Washing and Drying: Combine the organic extracts, wash with brine (1 x 400 mL), and dry over anhydrous Na₂SO₄.

-

Isolation of Crude Product: Filter the dried solution through Celite and concentrate under reduced pressure to obtain a viscous brown oil. This crude product is approximately 95% pure 8-bromoquinoline.

-

Purification: Purify the crude product by Kugelrohr distillation (0.14 mmHg; pot temperature, 180–205 °C) to yield a yellow oil that solidifies upon standing.

Expected Yield: 86%[6]

Advantages and Disadvantages of the Skraup Synthesis:

| Advantages | Disadvantages |

| Utilizes readily available and inexpensive starting materials. | The classic reaction can be highly exothermic and difficult to control. |

| Generally provides good yields for a variety of substituted quinolines. | The use of strong acids and high temperatures can be a safety concern. |

| A one-pot reaction, which can be procedurally straightforward. | The reaction may not be suitable for substrates with acid-sensitive functional groups. |

The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is a related method for synthesizing quinolines that involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone.[7][8] This reaction is often considered a modification of the Skraup synthesis and can be more versatile as it allows for the use of a wider range of α,β-unsaturated carbonyl compounds.

Mechanism and Rationale:

Similar to the Skraup synthesis, the mechanism is believed to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[8] This is followed by cyclization, dehydration, and oxidation to yield the quinoline product. A key difference is that the α,β-unsaturated carbonyl compound can be pre-formed or generated in situ from the aldol condensation of two aldehydes or an aldehyde and a ketone.[8] The reaction is typically catalyzed by Brønsted or Lewis acids.[9]

Experimental Protocol: Synthesis of 8-Bromoquinoline from 2-Bromoaniline and Acrolein Diethyl Acetal [1][10]

This protocol utilizes acrolein diethyl acetal as a stable precursor to acrolein.

Reagents and Equipment:

-

2-Bromoaniline (o-bromoaniline)

-

Acrolein diethyl acetal

-

1N Hydrochloric acid (HCl) solution

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Hexane and Ethyl acetate (or cyclohexane and methanol)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, add 1N HCl solution (82.5 mL) to 2-bromoaniline (~1 mmol).

-

Addition of Acrolein Precursor: Add acrolein diethyl acetal (2.5 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux at 111 °C for 24 hours.

-

Workup - Neutralization: After cooling to room temperature, neutralize the reaction mixture to a pH of 7-8 with solid Na₂CO₃.

-

Extraction: Extract the product with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Remove the solvent by evaporation under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a solvent mixture of hexane and ethyl acetate (or 15% ethyl acetate/cyclohexane and methanol) as the eluent to yield the pure 8-bromoquinoline.

Advantages and Disadvantages of the Doebner-von Miller Reaction:

| Advantages | Disadvantages |

| More versatile than the Skraup synthesis due to a wider range of applicable carbonyl compounds. | Yields can be variable depending on the specific substrates and reaction conditions. |

| Can often be carried out under milder conditions than the classic Skraup reaction. | The mechanism can be complex, and side reactions may occur. |

| The use of acetals as acrolein precursors improves handling and safety. | Purification of the final product may require chromatography. |

The Combes Quinoline Synthesis

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[11][12] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[11] While this method is excellent for producing 2,4-disubstituted quinolines, its application to the synthesis of unsubstituted-at-2,4 8-bromoquinoline is less common.

General Reaction Scheme:

Caption: General workflow of the Combes quinoline synthesis.

Formation of this compound

The conversion of the free base, 8-bromoquinoline, to its hydrochloride salt is a straightforward acid-base reaction. This is typically done to improve the compound's solubility in aqueous media and enhance its stability for storage and handling.

General Procedure:

-

Dissolve the purified 8-bromoquinoline in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or bubble dry HCl gas through the solution.

-

The hydrochloride salt will typically precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

Comparative Analysis of Synthesis Routes

| Synthesis Route | Starting Materials | Typical Yields | Scalability | Key Advantages | Key Disadvantages |

| Skraup Synthesis | 2-Bromoaniline, Glycerol | Good to Excellent (e.g., 86%)[6] | Well-established for large-scale production. | Low-cost starting materials; one-pot procedure. | Potentially hazardous reaction conditions (high temp, strong acid). |

| Doebner-von Miller | 2-Bromoaniline, α,β-Unsaturated Carbonyl | Moderate to Good | Good | More versatile in terms of carbonyl component; can be milder. | Yields can be substrate-dependent; may require chromatography. |

| Direct Bromination | 8-Substituted Quinoline | Variable | Depends on selectivity | Potentially a shorter route if a suitable precursor is available. | Poor regioselectivity is a major issue; may lead to mixtures.[2][13] |

Characterization and Purification

Purification:

-

Distillation: For the free base, Kugelrohr or vacuum distillation is an effective method for purification, especially on a larger scale.[6]

-

Column Chromatography: Silica gel chromatography is commonly used for the purification of 8-bromoquinoline, with solvent systems like hexane/ethyl acetate.[1][10]

-

Recrystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (300 MHz, CDCl₃): δ 8.98 (dd, J = 4.2, 1.8 Hz, 1H), 8.08 (dd, J = 8.3, 1.7 Hz, 1H), 7.98 (dd, J = 7.4, 1.4 Hz, 1H), 7.72 (dd, J = 8.1, 1.2 Hz, 1H), 7.39 (dd, J = 8.1, 4.2 Hz, 1H), 7.32 (t, J = 8.0 Hz, 1H).[6]

-

¹³C NMR (75 MHz, CDCl₃): δ 151.1, 145.0, 136.5, 133.0, 129.4, 127.7, 126.8, 124.5, 121.8.[6]

-

-

Mass Spectrometry (MS): The molecular weight of 8-bromoquinoline is 208.05 g/mol .[3][14] Mass spectrometry will show a characteristic isotopic pattern for the bromine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrations of the quinoline ring system and the C-Br bond.

Safety and Handling

8-Bromoquinoline and its Hydrochloride Salt:

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[14]

-

Precautions: Avoid breathing dust, vapor, mist, or gas.[15] Wear protective gloves, clothing, eye protection, and face protection.[16] Use in a well-ventilated area.[15]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

-

Skin Contact: Take off contaminated clothing and wash the skin with soap and plenty of water.[15]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[15]

-

Reagents Used in Synthesis:

-

Strong Acids (Sulfuric Acid, Methanesulfonic Acid): Corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.

-

2-Bromoaniline: Toxic and an irritant. Avoid inhalation and skin contact.

-

Glycerol: Non-hazardous, but the dehydration to acrolein at high temperatures produces a toxic and flammable substance.

-

Sodium meta-nitrobenzenesulfonate: Oxidizing agent. Keep away from combustible materials.

Workflow for Safe Synthesis:

Caption: A generalized workflow for ensuring safety during chemical synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through classic quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, starting from 2-bromoaniline. While the Skraup synthesis offers a robust, high-yielding, one-pot procedure, modern modifications are recommended to ensure better control and safety. The Doebner-von Miller reaction provides greater flexibility with the choice of carbonyl precursors. Subsequent treatment of the purified 8-bromoquinoline free base with hydrochloric acid readily affords the desired hydrochloride salt. Careful adherence to experimental protocols and safety precautions is paramount for the successful and safe synthesis of this valuable chemical intermediate.

References

- 1. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

- 2. acgpubs.org [acgpubs.org]

- 3. 8-溴喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 7. Doebner-Miller Reaction [drugfuture.com]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

Strategic Overview: Deconstructing the Synthesis of 8-Bromoquinoline

An In-depth Technical Guide to the Starting Materials and Synthesis of 8-Bromoquinoline Hydrochloride

The preparation of 8-bromoquinoline is not a singular path but a choice among several established synthetic strategies. The selection of a specific route is often dictated by the availability and cost of starting materials, desired scale, and laboratory safety considerations. At its core, the synthesis can be approached via two primary retrosynthetic disconnections:

-

Formation of the Quinoline Core: Building the bicyclic quinoline system with the bromine atom already in place on the aniline precursor. This is exemplified by the Skraup and Doebner-von Miller reactions.

-

Halogenation of a Pre-formed Quinoline Ring: Introducing the bromine atom onto an existing quinoline or a substituted quinoline scaffold through electrophilic substitution.

The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction designed to improve the compound's stability, solubility in aqueous media, and ease of handling.

Caption: Primary synthetic routes to 8-Bromoquinoline.

Synthesis from Anilines: The Skraup and Doebner-von Miller Reactions

The most classic and frequently cited methods for constructing the quinoline ring system from the ground up are the Skraup and Doebner-von Miller reactions. These methods build the pyridine ring onto a pre-existing substituted aniline.

Core Starting Materials

| Starting Material | Molecular Formula | Role in Reaction |

| o-Bromoaniline | C₆H₆BrN | Provides the benzene ring and the nitrogen atom for the final quinoline structure. |

| Glycerol | C₃H₈O₃ | Dehydrates in situ to form acrolein, the α,β-unsaturated aldehyde (Skraup).[1] |

| Acrolein Diethyl Acetal | C₇H₁₄O₂ | A stable precursor to acrolein, an α,β-unsaturated aldehyde (Doebner-von Miller).[2][3] |

| Sulfuric Acid (H₂SO₄) | H₂SO₄ | Acts as a catalyst and a powerful dehydrating agent.[4] |

| Oxidizing Agent (e.g., Nitrobenzene) | C₆H₅NO₂ | Oxidizes the dihydroquinoline intermediate to the aromatic quinoline.[1][4] |

Mechanistic Rationale (E-E-A-T)

The reaction proceeds through a series of well-understood steps, the causality of which is crucial for successful execution:

-

Formation of the Electrophile: Concentrated sulfuric acid dehydrates glycerol to form acrolein (propenal), a highly reactive α,β-unsaturated aldehyde.[1] Using a stable precursor like acrolein diethyl acetal, as seen in the Doebner-von Miller variant, provides better control over this highly exothermic step.[2][3][5]

-

Michael Addition: The amino group of o-bromoaniline acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate (Michael) addition. This is the key bond-forming step that attaches the three-carbon unit to the aniline.[6]

-

Cyclization and Dehydration: The resulting aldehyde intermediate is protonated by the strong acid catalyst, which facilitates an intramolecular electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is not yet aromatic. An oxidizing agent, traditionally the nitrobenzene of the aniline starting material or added separately, is required to remove two hydrogen atoms and form the stable aromatic quinoline ring.[4]

This reaction is notoriously vigorous, a fact attributed to the highly exothermic nature of the glycerol dehydration and subsequent polymerization of acrolein.[1] The inclusion of a moderator like ferrous sulfate (FeSO₄) is a classic technique to tame the reaction's violence.[4]

Experimental Protocol: Doebner-von Miller Synthesis

This protocol is adapted from established procedures and offers greater control than the classic Skraup reaction.[2][3]

Caption: Workflow for Doebner-von Miller Synthesis.

Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a 1N solution of hydrochloric acid (approx. 82.5 mL per mmol of aniline).[2]

-

Reagent Addition: Add o-bromoaniline (~1 mmol) to the acidic solution with stirring. Subsequently, add acrolein diethyl acetal (2.5 mmol).[2][3]

-

Reaction: Heat the mixture to reflux (approximately 111°C) and maintain for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

-

Workup & Extraction: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid by adding solid sodium carbonate (Na₂CO₃) in portions until the pH reaches 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[2][3]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[2]

-

Purification: Purify the crude 8-bromoquinoline by column chromatography on silica gel, using a solvent system such as hexane and ethyl acetate to afford the pure product.[2][3]

Synthesis via Direct Bromination

An alternative strategy involves the direct halogenation of a quinoline scaffold. The success of this approach is highly dependent on the directing effects of substituents already present on the ring, as direct bromination of unsubstituted quinoline is often unselective.

Core Starting Materials

| Starting Material | Molecular Formula | Role in Reaction |

| 8-Hydroxyquinoline | C₉H₇NO | A pre-formed quinoline with a strongly activating, ortho-, para-directing group at the 8-position.[7][8] |

| 8-Aminoquinoline | C₉H₈N₂ | A pre-formed quinoline with a very strongly activating, ortho-, para-directing group at the 8-position.[7] |

| Molecular Bromine (Br₂) | Br₂ | The electrophilic source of bromine.[7] |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A milder, more selective source of electrophilic bromine.[8] |

| Solvent (e.g., CHCl₃, CH₃CN) | Varies | Provides the medium for the reaction.[7][9] |

Mechanistic Rationale (E-E-A-T)

This pathway is a classic example of electrophilic aromatic substitution. The key to its success is regioselectivity:

-

Activation: The hydroxyl (-OH) and amino (-NH₂) groups at the C-8 position are powerful activating groups. They donate electron density into the benzene portion of the quinoline ring, making it highly susceptible to electrophilic attack.

-

Directing Effects: These groups are ortho, para-directing. Since the C-8 position is occupied, they direct incoming electrophiles (Br⁺) to the C-5 and C-7 positions.[7]

-

Challenges: A significant challenge is achieving mono-bromination. The high activation of the ring often leads to the formation of di-bromo derivatives (e.g., 5,7-dibromo-8-hydroxyquinoline).[7][9] Precise control of stoichiometry, temperature, and the choice of brominating agent (e.g., using milder NBS over Br₂) is critical to favor the mono-substituted product.[8] Synthesis of 8-bromoquinoline via this method is less direct as it requires starting with a C-8 substituted quinoline and may require subsequent removal of the directing group, which adds steps to the overall synthesis.

Experimental Protocol: Bromination of 8-Hydroxyquinoline

This protocol describes a general approach to the bromination of an activated quinoline, highlighting the conditions that influence product distribution.[7]

Step-by-Step Methodology:

-

Solution Preparation: Dissolve 8-hydroxyquinoline (1 eq) in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) in a flask protected from light.

-

Bromine Addition: In a separate vessel, dissolve molecular bromine (Br₂, typically 1.0-1.5 eq for mono-bromination) in the same solvent. Add this bromine solution dropwise to the 8-hydroxyquinoline solution over 10-15 minutes, maintaining the temperature (e.g., 0°C to room temperature).[7]

-

Reaction: Stir the mixture in the dark. The reaction time can vary from a few hours to a couple of days, depending on the specific conditions. Monitor the consumption of the starting material by TLC.[9]

-

Workup: Upon completion, quench any excess bromine. Wash the organic layer with an aqueous solution of 5% sodium bicarbonate (NaHCO₃) to remove HBr byproduct, followed by water.[7]

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting product mixture, which may contain mono- and di-brominated species, must be purified by column chromatography or recrystallization to isolate the desired bromo-substituted 8-hydroxyquinoline.[7]

Final Step: Preparation of this compound

The conversion of the free base, 8-bromoquinoline, into its hydrochloride salt is a standard and typically high-yielding procedure performed to enhance the compound's physical properties for further application.

Reagents and Rationale

-

Starting Material: Purified 8-bromoquinoline.

-

Reagent: Hydrochloric acid (HCl). This can be used as a gas bubbled through a solution, or more conveniently, as a pre-made solution (e.g., 1N HCl or HCl in a solvent like diethyl ether or isopropanol).

-

Rationale: The lone pair of electrons on the quinoline nitrogen atom acts as a base, readily accepting a proton from HCl. The resulting ionic salt has a higher melting point and is often more soluble in polar and aqueous solvents than the neutral free base.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 8-bromoquinoline in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: While stirring, slowly add a solution of HCl in the chosen solvent. An immediate precipitation of a white or off-white solid should be observed.

-

Isolation: Continue stirring for a short period (e.g., 30 minutes) to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of the cold, anhydrous solvent to remove any unreacted starting material. Dry the product under vacuum to yield this compound.[10]

References

- 1. Skraup_reaction [chemeurope.com]

- 2. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. 8-Bromoquinoline | 16567-18-3 [chemicalbook.com]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. acgpubs.org [acgpubs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 8-Bromoquinoline, HCl | 1081803-09-9 [chemicalbook.com]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the fields of medicinal chemistry and drug development. First isolated from coal tar in 1834, its versatile structure has spurred the development of a vast array of synthetic methodologies and the discovery of numerous compounds with profound pharmacological significance. This in-depth technical guide provides a comprehensive journey through the history of quinoline and its derivatives, from its initial discovery to the elucidation of its structure and the advent of seminal synthetic strategies. We will delve into the mechanistic intricacies and provide detailed experimental protocols for the classical Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. Furthermore, this guide chronicles the evolution of quinoline-based therapeutics, from the naturally occurring antimalarial quinine to the synthetic triumphs of chloroquine and the broad-spectrum antibacterial fluoroquinolones. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this pivotal class of compounds.

The Genesis of a Scaffold: From Coal Tar to Confirmed Structure

The story of quinoline begins in the early 19th century, a period of burgeoning exploration in the realm of organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously analyzing the complex mixture of coal tar, isolated a yellow-colored, oily substance which he named "chinolin," later to be known as quinoline.[1] This marked the first identification of quinoline as a distinct chemical entity.[1][2] The true chemical nature of this isolate remained a subject of investigation for several decades. It wasn't until 1869 that the renowned chemist August Kekulé, celebrated for his work on the structure of benzene, proposed the correct bicyclic structure of quinoline, consisting of a benzene ring fused to a pyridine ring.[1][2] This structural elucidation was a pivotal moment, providing a foundational framework for understanding quinoline's chemical properties and paving the way for targeted synthetic efforts.[1]

The Classical Era of Synthesis: Forging the Quinoline Core

The late 19th century witnessed a flurry of innovation in synthetic organic chemistry, leading to the development of several named reactions that remain fundamental to the construction of the quinoline core. These methods, born from the demands of the burgeoning dye industry and the quest to synthesize natural products, provided access to a wide range of quinoline derivatives.

The Skraup Synthesis (1880): A Vigorous Condensation

One of the earliest and most direct methods for synthesizing quinoline was developed by the Czech chemist Zdenko Hans Skraup in 1880.[3][4] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to yield quinoline.[3][5] This reaction is notoriously exothermic and can be violent if not carefully controlled.[5] The mechanism proceeds through the dehydration of glycerol by sulfuric acid to form acrolein, followed by a Michael addition of the aniline. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration to form 1,2-dihydroquinoline, which is subsequently oxidized to the aromatic quinoline.[6][7]

Experimental Protocol: Skraup Synthesis of Quinoline [8][9]

-

Materials:

-

Aniline (1.0 mole)

-

Glycerol (2.6 moles)

-

Nitrobenzene (0.5 mole)

-

Concentrated Sulfuric Acid (100 mL)

-

Ferrous sulfate heptahydrate (10 g, as a moderator)

-

-

Procedure:

-

In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.

-

Slowly and with cooling, add the concentrated sulfuric acid in portions.

-

Gently heat the mixture in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.

-

Once the reaction is self-sustaining, remove the external heat source.

-

After the vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water and then carefully neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline. The unchanged nitrobenzene will distill first, followed by the quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.

-

-

Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. The reaction is highly exothermic and can be violent; the addition of ferrous sulfate helps to moderate it.[8]

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after the Skraup synthesis, a more versatile method was developed by Oscar Doebner and Wilhelm von Miller in 1881.[4][10] This reaction, also known as the Skraup-Doebner-von Miller synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid like zinc chloride.[10][11] This method allows for the synthesis of a wider range of substituted quinolines.[11] The mechanism is thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation.[12]

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline [13][14]

-

Materials:

-

Aniline (1.0 eq)

-

6 M Hydrochloric acid

-

Crotonaldehyde (1.2 eq)

-

Toluene

-

Concentrated Sodium Hydroxide solution

-

Dichloromethane or Ethyl Acetate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

-

In a separate addition funnel, dissolve crotonaldehyde in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

The Combes Quinoline Synthesis (1888): A Route to 2,4-Disubstituted Quinolines

In 1888, the French chemist Alphonse Combes reported a method for the synthesis of 2,4-disubstituted quinolines.[15][16] The Combes synthesis involves the acid-catalyzed condensation of an arylamine with a β-diketone.[15][17] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization under acidic conditions.[18][19] This method is particularly useful for preparing quinolines with substituents at the 2 and 4 positions.[15]

Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline [19]

-

Materials:

-

m-Chloroaniline

-

Acetylacetone (a β-diketone)

-

Concentrated Sulfuric Acid

-

-

Procedure:

-

Carefully mix m-chloroaniline and acetylacetone.

-

Slowly add concentrated sulfuric acid to the mixture with cooling.

-

Heat the reaction mixture, typically in an oil bath, to the required temperature for cyclization (the exact temperature and time will depend on the specific substrates).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4-dimethyl-7-chloroquinoline.

-

The Friedländer Synthesis (1882): A Condensation of o-Aminoaryl Aldehydes or Ketones

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a versatile method for preparing quinoline derivatives from the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an ester.[8][20] This reaction can be catalyzed by either acids or bases.[21][22] Two primary mechanistic pathways are proposed: one involving an initial aldol condensation followed by cyclization and dehydration, and the other beginning with the formation of a Schiff base followed by an intramolecular aldol reaction and elimination.[20][22] The Friedländer synthesis offers a high degree of flexibility in the synthesis of polysubstituted quinolines.[21]

Experimental Protocol: Friedländer Synthesis of 2-Methylquinoline [9]

-

Materials:

-

2-Aminoacetophenone

-

Acetone

-

Potassium Hydroxide

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminoacetophenone and potassium hydroxide in ethanol.

-

Add acetone to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.

-

Quinoline Derivatives as Therapeutic Agents: A Historical Perspective

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of therapeutic agents. The journey of quinoline-based drugs began with a natural product and has evolved through rational drug design and synthetic innovation.

Quinine: The Natural Antimalarial

The therapeutic history of quinoline is inextricably linked to the treatment of malaria. For centuries, the bark of the cinchona tree was used by indigenous populations in South America to treat fevers.[2] In the 17th century, Jesuit missionaries introduced this remedy to Europe, where it became known as "Jesuit's bark."[4][23] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from cinchona bark and named it quinine.[4][24] Quinine became the first effective chemical treatment for an infectious disease and remained a cornerstone of malaria therapy for over a century.[4]

Chloroquine: A Synthetic Success Story

The reliance on a natural source for quinine prompted the search for synthetic alternatives. In 1934, German scientists at Bayer, led by Hans Andersag, synthesized a 4-aminoquinoline compound they named Resochin, which would later be known as chloroquine.[24][25] Initially deemed too toxic, its potential was later recognized during World War II.[24][25] Chloroquine proved to be a highly effective and inexpensive antimalarial drug and was widely used for both treatment and prophylaxis for many years.[1][24] Its mechanism of action involves the inhibition of heme polymerization in the malaria parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. Chloroquine is thought to cap the growing hemozoin polymer, preventing further detoxification of heme and leading to parasite death.[15][20]

The Rise of the Fluoroquinolones: A New Class of Antibiotics

The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the dawn of the quinolone antibiotics.[13] While nalidixic acid had a limited spectrum of activity, it laid the groundwork for the development of the highly successful fluoroquinolones. The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties.[26] Norfloxacin, introduced in 1986, was the first of this new generation, followed by ciprofloxacin in 1987, which exhibited even broader activity.

Fluoroquinolones exert their bactericidal effects by inhibiting two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][27] In Gram-negative bacteria, the primary target is DNA gyrase, which is essential for DNA replication, recombination, and repair.[5] In Gram-positive bacteria, topoisomerase IV is the main target, playing a crucial role in the segregation of daughter chromosomes after replication.[5] By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.[18][26]

Data Presentation

Table 1: Timeline of Key Discoveries in Quinoline History

| Year | Discovery | Key Contributor(s) |

| 1834 | Isolation of quinoline from coal tar | Friedlieb Ferdinand Runge |

| 1869 | Proposal of the correct bicyclic structure of quinoline | August Kekulé |

| 1880 | Development of the Skraup synthesis of quinoline | Zdenko Hans Skraup |

| 1881 | Development of the Doebner-von Miller reaction | Oscar Doebner & Wilhelm von Miller |

| 1882 | Development of the Friedländer synthesis of quinoline | Paul Friedländer |

| 1888 | Development of the Combes quinoline synthesis | Alphonse Combes |

| 1934 | Synthesis of chloroquine (Resochin) | Hans Andersag (Bayer) |

| 1962 | Discovery of nalidixic acid | George Lesher and colleagues |

| 1986 | Introduction of norfloxacin, the first fluoroquinolone | |

| 1987 | Introduction of ciprofloxacin |

Table 2: Comparative Overview of Classical Quinoline Syntheses

| Synthesis Method | Starting Materials | Typical Products | Advantages | Disadvantages |

| Skraup | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or simply substituted quinolines | Uses readily available starting materials | Harsh, exothermic conditions; often low yields and tar formation |

| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | Substituted quinolines | More versatile than Skraup; allows for a wider range of substituents | Can still be prone to side reactions and tar formation |

| Combes | Arylamine, β-diketone | 2,4-Disubstituted quinolines | Good for specific substitution patterns | Requires β-diketones which may not be readily available |

| Friedländer | 2-Aminoaryl aldehyde or ketone, compound with α-methylene group | Polysubstituted quinolines | High versatility and generally milder conditions | Starting materials can be more complex to synthesize |

Visualizations

Core Quinoline Structure

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. biosynce.com [biosynce.com]

- 3. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 7. uop.edu.pk [uop.edu.pk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biorxiv.org [biorxiv.org]

- 11. youtube.com [youtube.com]

- 12. Doebner-Miller_reaction [chemeurope.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of heme polymerizing activity and the antimalarial action of chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 20. On the molecular mechanism of chloroquine's antimalarial action - PMC [pmc.ncbi.nlm.nih.gov]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 23. Friedlander quinoline synthesis [quimicaorganica.org]

- 24. academic.oup.com [academic.oup.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Bromoquinolines: A Privileged Scaffold with Diverse Biological Activities - A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold holds a privileged position in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic introduction of bromine atoms onto this heterocyclic system, creating bromoquinolines, has emerged as a powerful approach in drug discovery. Bromination not only modulates the physicochemical properties of the parent quinoline but also provides a versatile synthetic handle for the generation of diverse molecular libraries. This in-depth technical guide explores the significant and varied biological activities of bromoquinoline derivatives. We will delve into their well-established anticancer and antimicrobial properties, examining the underlying mechanisms of action, including DNA intercalation, topoisomerase inhibition, and disruption of microbial processes. Furthermore, this guide will shed light on the emerging and exciting potential of bromoquinolines as antiviral and neuroprotective agents. By providing detailed experimental protocols for key biological assays and summarizing critical structure-activity relationship data, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to harness the therapeutic potential of the bromoquinoline scaffold.

Part 1: The Bromoquinoline Scaffold: A Gateway to Biological Activity

The Quinoline Core: A "Privileged" Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in the realm of medicinal chemistry. Its prevalence in a wide array of biologically active compounds has led to its designation as a "privileged structure". This term reflects the ability of the quinoline nucleus to serve as a versatile template for interacting with multiple biological targets, leading to a diverse range of pharmacological activities.[1] The structural rigidity and aromatic nature of the quinoline core provide a foundation for the precise spatial orientation of various functional groups, enabling targeted interactions with enzymes and receptors.

The Influence of Bromine Substitution

The introduction of a bromine atom onto the quinoline scaffold significantly influences its biological and chemical properties. Bromine, as a halogen, imparts increased lipophilicity, which can enhance a molecule's ability to cross cellular membranes and reach its target. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic distribution within the quinoline ring system, thereby affecting its binding affinity to biological macromolecules.

From a synthetic standpoint, the bromine atom serves as an exceptionally useful handle for further molecular elaboration. It readily participates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, facilitating the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]

Synthetic Strategies for Bromoquinoline Derivatives

The generation of diverse libraries of bromoquinoline derivatives is crucial for exploring their therapeutic potential. Several synthetic strategies have been developed to achieve this, with regioselectivity being a key challenge. Direct bromination of quinoline often yields a mixture of isomers.[2] More controlled and regioselective methods are therefore preferred in medicinal chemistry.

One of the most powerful and widely used methods is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction efficiently couples a bromoquinoline with a boronic acid or ester, enabling the formation of a carbon-carbon bond and the introduction of a vast array of substituents. Another key methodology is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of various amino-substituted quinolines from their bromo-precursors. These synthetic tools are instrumental in building the molecular diversity needed for the discovery of potent and selective drug candidates.

Part 2: Anticancer Activity of Bromoquinolines: Targeting Uncontrolled Cell Proliferation

Bromoquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines, including C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma).[1] Their multifaceted mechanisms of action, which include interfering with fundamental cellular processes like DNA replication and inducing programmed cell death, make them an attractive class of compounds for oncological research.

Mechanisms of Action in Oncology

One of the primary mechanisms by which bromoquinolines exert their anticancer effects is through interaction with DNA. Some derivatives can intercalate between the base pairs of the DNA double helix, causing structural distortions that interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Furthermore, certain bromoquinolines have been identified as potent inhibitors of topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1][3] By stabilizing the covalent complex between topoisomerase I and DNA, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[3]

Caption: Mechanism of Topoisomerase I inhibition by bromoquinolines.

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Bromoquinoline derivatives have been shown to trigger this process through various signaling pathways. The induction of apoptosis is a critical mechanism for eliminating cancerous cells without eliciting an inflammatory response.[1]

A common method to detect apoptosis in vitro is the DNA laddering assay . In apoptotic cells, endonucleases are activated, which cleave the DNA into fragments of specific sizes. When this fragmented DNA is analyzed by agarose gel electrophoresis, it appears as a characteristic "ladder" pattern.[1]

Caption: Experimental workflow for detecting apoptosis via DNA laddering.

Cellular signaling pathways, particularly those regulated by protein kinases, are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers.[4] Some bromoquinoline derivatives have been investigated as inhibitors of key kinases within this pathway, offering a targeted approach to cancer therapy.[4] By blocking the activity of kinases like PI3K, Akt, or mTOR, these compounds can halt the downstream signaling that promotes cancer cell survival and growth.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by bromoquinolines.

Structure-Activity Relationship (SAR) in Anticancer Bromoquinolines

The anticancer potency of bromoquinoline derivatives is highly dependent on the number and position of bromine atoms, as well as the nature of other substituents on the quinoline ring.[5] For instance, studies have shown that the presence of multiple bromine atoms can enhance antiproliferative activity.[1] Additionally, the combination of bromo and nitro groups on the quinoline scaffold has been found to have a synergistic effect on anticancer potency.[1] The presence of a hydroxyl group at the C-8 position has also been correlated with increased anticancer potential.[3]

| Compound | Substituents | Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-5-nitroquinoline | 6,8-di-Br, 5-NO2 | C6 | 50.0 | [1] |

| HT29 | 26.2 | [1] | ||

| HeLa | 24.1 | [1] | ||

| 5,7-dibromo-8-hydroxyquinoline | 5,7-di-Br, 8-OH | C6 | 6.7 µg/mL | [3] |

| HeLa | 25.6 µg/mL | [3] | ||

| HT29 | 10.2 µg/mL | [3] | ||

| 5,7-dicyano-8-hydroxyquinoline | 5,7-di-CN, 8-OH | C6 | 15.3 µg/mL | [3] |

| HeLa | 21.4 µg/mL | [3] | ||

| HT29 | 18.7 µg/mL | [3] |

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[6]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivatives and incubate for a specified period (e.g., 48 hours).[5]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[5]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[6]

-

This assay is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.[7]

-

Principle: During apoptosis, endonucleases cleave DNA into internucleosomal fragments, which appear as a ladder on an agarose gel.[7]

-

Protocol:

-

Cell Treatment: Treat cells with the bromoquinoline compound to induce apoptosis.

-

DNA Extraction: Isolate genomic DNA from both treated and untreated (control) cells.[7]

-

Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel and perform electrophoresis.[7]

-

Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light. A ladder-like pattern in the treated sample lane indicates apoptosis.[7]

-

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

-

Principle: The assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I. Inhibitors prevent this relaxation.[2]

-

Protocol:

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the bromoquinoline compound at various concentrations.[8]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to act on the DNA.[8]

-

Reaction Termination: Stop the reaction by adding a stop buffer.[8]

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.[8]

-

Analysis: Visualize the DNA bands. A decrease in the amount of relaxed DNA in the presence of the compound indicates inhibition of topoisomerase I.[8]

-

Part 3: Antimicrobial Properties of Bromoquinolines: Combating Infectious Diseases